molecular formula C6H7BrN2O B021951 5-Amino-3-bromo-2-methoxypyridine CAS No. 53242-18-5

5-Amino-3-bromo-2-methoxypyridine

Cat. No.: B021951
CAS No.: 53242-18-5
M. Wt: 203.04 g/mol
InChI Key: YWYVVGOHQBANQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-3-bromo-2-methoxypyridine involves the reaction of 2-bromo-5-aminopyridine with bromomethane under basic conditions . The reaction proceeds as follows:

    Starting Materials: 2-bromo-5-aminopyridine and bromomethane.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the reaction is complete.

    Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride in appropriate solvents.

Major Products

    Substitution Reactions: Formation of substituted pyridines with various functional groups.

    Coupling Reactions: Formation of biaryl or aryl-amine derivatives.

    Oxidation and Reduction: Formation of nitro or amine derivatives.

Scientific Research Applications

5-Amino-3-bromo-2-methoxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-2-methoxypyridine depends on its specific application

    Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.

    Bromo Group: Acts as a leaving group in substitution reactions.

    Methoxy Group: Influences the electronic properties of the pyridine ring and can participate in hydrogen bonding.

These interactions enable the compound to modulate biological pathways and chemical reactions, making it a versatile tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-bromo-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both amino and bromo groups allows for versatile functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYVVGOHQBANQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612195
Record name 5-Bromo-6-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53242-18-5
Record name 5-Bromo-6-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-bromo-2-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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